Maleimide, 2-phenyl-N-p-tolyl- Maleimide, 2-phenyl-N-p-tolyl-
Brand Name: Vulcanchem
CAS No.: 16213-44-8
VCID: VC20695397
InChI: InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)18-16(19)11-15(17(18)20)13-5-3-2-4-6-13/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

Maleimide, 2-phenyl-N-p-tolyl-

CAS No.: 16213-44-8

Cat. No.: VC20695397

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

Maleimide, 2-phenyl-N-p-tolyl- - 16213-44-8

Specification

CAS No. 16213-44-8
Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name 1-(4-methylphenyl)-3-phenylpyrrole-2,5-dione
Standard InChI InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)18-16(19)11-15(17(18)20)13-5-3-2-4-6-13/h2-11H,1H3
Standard InChI Key LBYRUZMVRCGORQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Phenyl-N-p-tolylmaleimide belongs to the N-substituted maleimide family, featuring a five-membered maleimide ring (C₄H₂NO₂) with two substituents:

  • A phenyl group at the 2-position of the maleimide ring.

  • A p-tolyl group (4-methylphenyl) attached to the nitrogen atom.

The molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol. The presence of electron-withdrawing carbonyl groups and aromatic substituents confers stability and reactivity, particularly in thiol-Michael addition reactions .

Spectroscopic Properties

While experimental data for this specific compound are sparse, analogous N-substituted maleimides exhibit characteristic spectral features:

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretching) and ~1,600 cm⁻¹ (C=C stretching) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl protons from the p-tolyl group (δ 2.3–2.5 ppm), and maleimide ring protons (δ 6.5–7.0 ppm) .

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–22 ppm) .

Synthesis and Optimization

General Synthetic Route

The synthesis of 2-phenyl-N-p-tolylmaleimide involves two key steps:

  • Formation of Maleamic Acid: Reaction of maleic anhydride with p-toluidine to yield N-p-tolylmaleamic acid.

  • Cyclodehydration: Conversion of the maleamic acid to the maleimide via thermal or catalytic dehydration.

Representative Procedure (adapted from ):

  • Maleamic Acid Synthesis:

    • Combine maleic anhydride (0.1 mol) and p-toluidine (0.1 mol) in dichloromethane (200 mL).

    • Stir at 25°C for 12 hours. Filter and recrystallize to obtain N-p-tolylmaleamic acid.

  • Cyclodehydration:

    • Dissolve N-p-tolylmaleamic acid (0.1 mol) in benzene (200 mL).

    • Add triethylamine (0.21 mol) and acetic anhydride (0.1 mol) dropwise under reflux (80°C, 1 hour).

    • Cool, wash with aqueous NaOH (10%), and isolate via distillation or recrystallization .

Catalytic Enhancements

Patent EP0372922A2 highlights the efficacy of zinc-based catalysts in improving yield and selectivity during maleimide synthesis . For example:

CatalystAzeotropic SolventPolar SolventYield (%)Selectivity (%)
Zn(PMA)₂·DMFXyleneDMF90.396.9
Zinc acetateXyleneDMF83.292.3

Key Insight: Zinc catalysts reduce side reactions (e.g., resinification) and enable synthesis at lower temperatures (135–210°C) .

Physicochemical Properties

Thermal Stability

N-substituted maleimides typically exhibit:

  • Melting Point: 120–180°C (depending on substituents) .

  • Decomposition Temperature: >250°C under inert atmospheres .

Solubility Profile

  • High Solubility: Dichloromethane, dimethylformamide (DMF), tetrahydrofuran (THF).

  • Low Solubility: Water, hexane .

Applications in Materials Science and Biochemistry

Polymer Crosslinking

Maleimides serve as crosslinkers in thermosetting resins and rubbers. The phenyl and p-tolyl groups enhance thermal stability, making 2-phenyl-N-p-tolylmaleimide suitable for high-performance adhesives and coatings .

Bioconjugation

The compound’s maleimide group reacts selectively with cysteine thiols in proteins, enabling applications in:

  • Drug-Delivery Systems: Site-specific antibody-drug conjugates .

  • Proteomics: Fluorescent labeling probes (e.g., CPM derivatives) .

Case Study: A kojic acid-maleimide conjugate demonstrated nanomolar inhibition of TEAD transcription factors, underscoring maleimides’ utility in targeted therapies .

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